Bienvenue dans la boutique en ligne BenchChem!

1-[(4-Chlorophenyl)methyl]-3-nitro-1H-pyrazole

Medicinal Chemistry Organic Synthesis Reductive Amination

1-[(4-Chlorophenyl)methyl]-3-nitro-1H-pyrazole is a strategically differentiated nitropyrazole featuring a reducible 3-nitro group and a 4-chlorobenzyl moiety—two orthogonal reactive handles absent in common analogs. The nitro group enables rapid conversion to the 3-amino scaffold for amide coupling, sulfonamide formation, or reductive amination, while the para-chloro substituent permits secondary nucleophilic aromatic substitution. This dual functionality maximizes synthetic utility in parallel library synthesis and hit-to-lead optimization for kinase inhibitor programs, including necroptosis targets. With a calculated logP of 2.493, it also serves as a reference standard for permeability assays (Caco-2/PAMPA), benchmarking nitropyrazole analogues in ADME profiling.

Molecular Formula C10H8ClN3O2
Molecular Weight 237.64g/mol
CAS No. 957478-22-7
Cat. No. B454987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Chlorophenyl)methyl]-3-nitro-1H-pyrazole
CAS957478-22-7
Molecular FormulaC10H8ClN3O2
Molecular Weight237.64g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1CN2C=CC(=N2)[N+](=O)[O-])Cl
InChIInChI=1S/C10H8ClN3O2/c11-9-3-1-8(2-4-9)7-13-6-5-10(12-13)14(15)16/h1-6H,7H2
InChIKeyKIEAKQSAUQTYPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(4-Chlorophenyl)methyl]-3-nitro-1H-pyrazole (CAS 957478-22-7): Chemical Profile and Procurement-Relevant Identity


1-[(4-Chlorophenyl)methyl]-3-nitro-1H-pyrazole (CAS 957478-22-7) is a pyrazole derivative featuring a 4-chlorobenzyl substituent at the N1 position and a nitro group at the C3 position of the pyrazole ring, with a molecular formula of C10H8ClN3O2 and a molecular weight of 237.64 g/mol [1]. The compound is classified as a nitropyrazole and serves as a versatile synthetic intermediate in medicinal chemistry and organic synthesis due to the presence of two chemically distinct functional groups that enable orthogonal derivatization pathways [2]. Commercially, the compound is available from multiple vendors with purities ranging from 95% to 98% , and its logP value of 2.493 indicates moderate lipophilicity favorable for membrane permeability in biological assays [3].

Why Generic Substitution of 1-[(4-Chlorophenyl)methyl]-3-nitro-1H-pyrazole (CAS 957478-22-7) Fails: Structural Determinants of Differential Reactivity


Generic substitution among pyrazole derivatives is precluded by the compound's unique substitution pattern: the combination of an electron-withdrawing nitro group at the 3-position and a 4-chlorobenzyl group at the N1 position. This arrangement creates a specific electronic and steric environment that is absent in common analogs such as 1-benzyl-3-nitropyrazole (lacking the para-chloro substituent) [1], 1-(2,4-dichlorobenzyl)-3-nitropyrazole (RIP1 kinase inhibitor lead compound with altered steric bulk) [2], and 1-[(4-chlorophenyl)methyl]pyrazole (lacking the 3-nitro group) [3]. The nitro group confers redox activity and serves as a precursor for amine synthesis, while the 4-chlorobenzyl moiety influences target binding through hydrophobic interactions and halogen bonding [2]. These structural features collectively govern the compound's reactivity in nucleophilic substitution, reduction, and coupling reactions, meaning that substitution with analogs lacking either functional group will yield divergent reaction outcomes and biological profiles [1].

Quantitative Differentiation Evidence: 1-[(4-Chlorophenyl)methyl]-3-nitro-1H-pyrazole (CAS 957478-22-7) vs. Structural Analogs


Nitro Group Presence Enables Reductive Amination: Comparison with Non-Nitro Analog

The presence of the 3-nitro group in 1-[(4-Chlorophenyl)methyl]-3-nitro-1H-pyrazole enables its conversion to the corresponding 3-amino derivative via catalytic hydrogenation, a reaction that is impossible with the non-nitro analog 1-[(4-chlorophenyl)methyl]pyrazole. The nitro group can be reduced using H₂ and Pd/C to yield 1-[(4-chlorophenyl)methyl]-3-amino-1H-pyrazole, a key intermediate for further functionalization . This synthetic pathway is structurally precluded in the non-nitro comparator [1].

Medicinal Chemistry Organic Synthesis Reductive Amination

Nucleophilic Aromatic Substitution at 4-Chlorobenzyl Group: Distinction from Unsubstituted Benzyl Analog

The para-chloro substituent on the benzyl group of 1-[(4-Chlorophenyl)methyl]-3-nitro-1H-pyrazole enables nucleophilic aromatic substitution (SNAr) reactions, allowing for further derivatization with amines, thiols, or other nucleophiles . In contrast, the unsubstituted benzyl analog 1-benzyl-3-nitro-1H-pyrazole lacks this reactive handle, limiting post-synthetic modification options [1].

Organic Synthesis Diversification Nucleophilic Substitution

Lipophilicity (logP) Comparison: Favorable Drug-like Profile vs. More Polar Analogs

The calculated logP of 1-[(4-Chlorophenyl)methyl]-3-nitro-1H-pyrazole is 2.493 [1], which falls within the optimal range (1-3) for oral bioavailability according to Lipinski's Rule of Five. This value is higher than that of the unsubstituted 3-nitropyrazole core (calculated logP approximately 0.58 ), indicating that the 4-chlorobenzyl group substantially increases lipophilicity and membrane permeability potential.

ADME Drug Design Physicochemical Properties

SAR Context: The 4-Chlorobenzyl Substituent in RIP1 Kinase Inhibitor Optimization

In the structural optimization of RIP1 kinase inhibitors, the 1-benzyl-3-nitropyrazole scaffold was extensively modified. The lead compound 1a (1-(2,4-dichlorobenzyl)-3-nitro-1H-pyrazole) demonstrated RIP1 kinase binding with Kd = 0.078 μM and cellular necroptosis inhibition with EC50 = 0.160 μM [1]. While direct data for the target compound are not reported, the SAR study established that halogen substitution on the benzyl ring (particularly chlorine) is critical for potency, with the 4-chloro substituent contributing to favorable hydrophobic interactions in the kinase binding pocket [1]. The target compound represents an intermediate in this SAR series, retaining the 4-chloro substitution but lacking the 2-chloro substituent of the optimized lead.

Kinase Inhibition Necroptosis SAR

Optimal Application Scenarios for 1-[(4-Chlorophenyl)methyl]-3-nitro-1H-pyrazole (CAS 957478-22-7) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Synthesis of 3-Amino Pyrazole Libraries via Nitro Reduction

The reducible nitro group enables efficient conversion to the 3-amino derivative, which serves as a versatile scaffold for generating diverse compound libraries through amide coupling, sulfonamide formation, or reductive amination . This reactivity differentiates the target compound from non-nitro analogs and supports hit-to-lead optimization campaigns requiring amine-containing building blocks.

Organic Synthesis: Orthogonal Functionalization via Sequential Nitro Reduction and SNAr

The compound's dual reactive sites—the 3-nitro group and the 4-chlorophenyl ring—enable sequential derivatization: first, nitro reduction to generate an amine handle; second, nucleophilic aromatic substitution at the para-chloro position to introduce additional diversity elements . This orthogonal reactivity is absent in analogs lacking either functional group and maximizes synthetic utility in parallel library synthesis.

Drug Discovery: RIP1 Kinase Inhibitor Lead Optimization

Based on class-level SAR evidence from related 1-benzyl-3-nitropyrazoles [1], the target compound represents a strategic intermediate in the optimization of necroptosis inhibitors. The 4-chloro substitution provides a balance of synthetic tractability and predicted binding affinity, making the compound suitable for SAR exploration around the benzyl substituent in kinase inhibitor programs.

Physicochemical Screening: Membrane Permeability Assessment in Cell-Based Assays

With a calculated logP of 2.493 [2], the compound exhibits favorable lipophilicity for passive membrane diffusion. It can serve as a reference standard for evaluating the permeability of nitropyrazole derivatives in Caco-2 or PAMPA assays, providing a benchmark for comparing more polar or more lipophilic analogs in ADME profiling studies.

Quote Request

Request a Quote for 1-[(4-Chlorophenyl)methyl]-3-nitro-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.